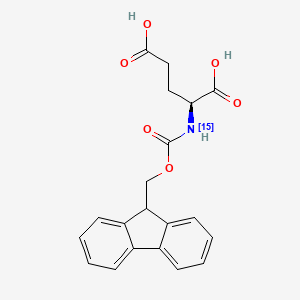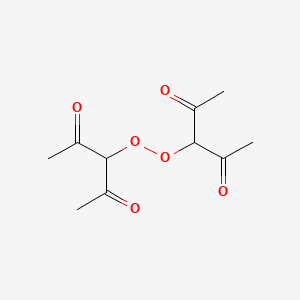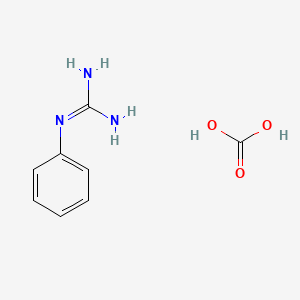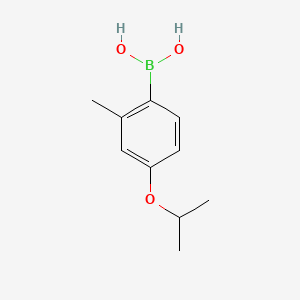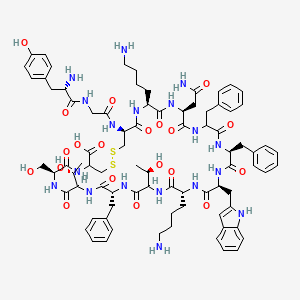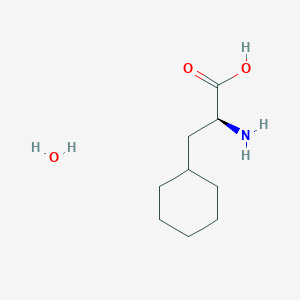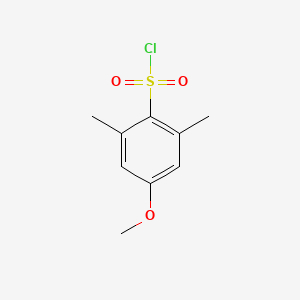
4-Methoxy-2,6-dimethylbenzenesulfonyl chloride
Overview
Description
4-Methoxy-2,6-dimethylbenzenesulfonyl chloride is a chemical compound with the CAS Number: 55661-08-0. It has a molecular weight of 234.7 and its linear formula is C9H11ClO3S .
Synthesis Analysis
The synthesis of 4-Methoxy-2,6-dimethylbenzenesulfonyl chloride involves the use of chlorosulfonic acid in dichloromethane. The reaction mixture is stirred at room temperature after the chlorosulfonic acid is added dropwise at 0°C .Molecular Structure Analysis
The molecular structure of 4-Methoxy-2,6-dimethylbenzenesulfonyl chloride is represented by the linear formula C9H11ClO3S .Physical And Chemical Properties Analysis
4-Methoxy-2,6-dimethylbenzenesulfonyl chloride is a white solid . It has a molecular weight of 234.7 .Scientific Research Applications
1. Peptide Synthesis
4-Methoxy-2,6-dimethylbenzenesulfonyl chloride has been utilized as a protecting group for the guanidino function in peptide synthesis. This group is resistant to hydrogenolysis and can be effectively used in synthesizing arginine-containing peptides, such as substance P and LH-RH analogues (Fujino, Nishimura, Wakimasu, & Kitada, 1980).
2. Alzheimer’s Disease Research
In a study exploring novel therapeutic agents for Alzheimer's disease, derivatives of 4-methoxyphenethylamine were synthesized using 4-methylbenzenesulfonyl chloride. These derivatives exhibited inhibitory activity against acetylcholinesterase, which is significant in Alzheimer’s disease research (Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).
3. Vibrational Spectroscopic Studies
The compound has been studied in vibrational spectroscopic studies, particularly in understanding the molecular structure, vibrational characteristics, and spectroscopic properties of related compounds, contributing to the chemical significance of sulfonyl chloride derivatives (Nagarajan & Krishnakumar, 2018).
4. Kinetic Studies in Chemistry
This compound has been used in kinetic studies, such as in the hydrolysis of 4-methoxybenzenesulfonyl chloride in mixed systems. These studies offer insights into the interactions and behaviors of chemical species in various conditions, which is crucial for understanding complex chemical processes (García‐Río, Méndez, Paleo, & Sardina, 2007).
5. Chemical Synthesis and Modification
4-Methoxy-2,6-dimethylbenzenesulfonyl chloride is involved in the synthesis and modification of various chemical compounds, such as in the preparation of secondary amines and other derivatives. These synthetic processes contribute to the development of new chemical entities with potential applications in various fields (Kurosawa, Kan, & Fukuyama, 2003).
Safety and Hazards
properties
IUPAC Name |
4-methoxy-2,6-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-6-4-8(13-3)5-7(2)9(6)14(10,11)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARJAHHRGCAAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579530 | |
| Record name | 4-Methoxy-2,6-dimethylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,6-dimethylbenzenesulfonyl chloride | |
CAS RN |
55661-08-0 | |
| Record name | 4-Methoxy-2,6-dimethylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2,6-dimethylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



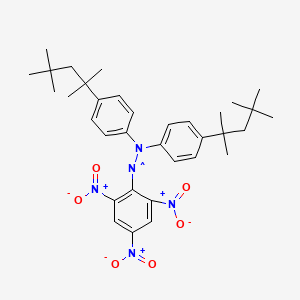
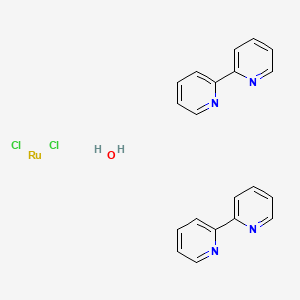
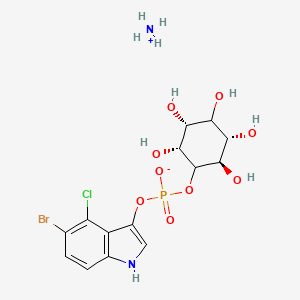
![N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine](/img/structure/B1591442.png)
